molecular formula C9H13NO B2768398 (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol CAS No. 2179328-19-7

(2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol

Cat. No.: B2768398
CAS No.: 2179328-19-7
M. Wt: 151.209
InChI Key: WIKBVKJZIZSPLL-MRVPVSSYSA-N
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Description

(2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol is a chiral pyridine derivative characterized by a hydroxyl group at the terminal position of a three-carbon chain, a methyl group at the stereogenic C2 position (R-configuration), and a pyridin-4-yl substituent at C2.

Properties

IUPAC Name

(2R)-2-methyl-3-pyridin-4-ylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-8(7-11)6-9-2-4-10-5-3-9/h2-5,8,11H,6-7H2,1H3/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKBVKJZIZSPLL-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=NC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=NC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine and a suitable alkylating agent.

    Alkylation: The pyridine undergoes alkylation with a halogenated propanol derivative under basic conditions to form the desired product.

    Chiral Resolution: The racemic mixture obtained is then subjected to chiral resolution techniques to isolate the (2R)-enantiomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a chiral catalyst to selectively hydrogenate a precursor compound.

    Enzymatic Resolution: Employing enzymes to selectively convert one enantiomer, leaving the desired (2R)-enantiomer.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural differences between (2R)-2-Methyl-3-pyridin-4-ylpropan-1-ol and analogous pyridine-propanol derivatives:

Compound Name Substituents on Pyridine Ring Functional Groups Key Structural Features
This compound None (unsubstituted pyridin-4-yl) Primary alcohol, chiral methyl group (R) Stereochemical complexity due to R-configuration; simple substitution pattern.
3-(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)prop-2-yn-1-ol 2-Cl, 3-(dimethoxymethyl) Propargyl alcohol, chloro, dimethoxy Triple bond in propanol chain; electron-withdrawing Cl enhances electrophilicity.
3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol 2-NH₂, 5-F Primary alcohol, amino, fluoro Hydrogen-bonding capacity (NH₂); metabolic stability enhanced by fluorine.
3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol 5,6-diOCH₃ Propargyl alcohol, dimethoxy Electron-donating methoxy groups; triple bond increases rigidity.
3-(2-Aminopyridin-3-yl)propan-1-ol 2-NH₂ Primary alcohol, amino Amino group at pyridine C2 facilitates coordination with metal ions or biological targets.

Physicochemical Properties

  • Solubility: The hydroxyl group in this compound enhances water solubility compared to non-polar analogs like 3-(5,6-dimethoxypyridin-2-yl)prop-2-yn-1-ol, where methoxy groups reduce polarity .
  • Reactivity: Propargyl alcohol derivatives (e.g., compounds from and ) exhibit higher reactivity due to the triple bond, enabling click chemistry or polymerization, unlike the saturated propanol chain in the target compound.

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